Ethyl beta-D-fructofuranoside

Descripción general

Descripción

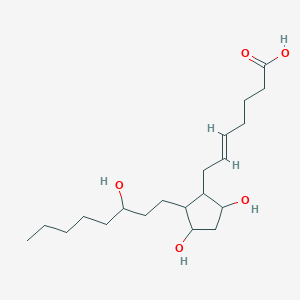

Ethyl beta-D-fructofuranoside is a natural product found in Clerodendrum mandarinorum and Brachystemma calycinum . It has a molecular formula of C8H16O6 .

Molecular Structure Analysis

The molecular weight of Ethyl beta-D-fructofuranoside is 208.21 g/mol . The IUPAC name is (2R,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol . The InChI is InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8-/m1/s1 .Physical And Chemical Properties Analysis

The computed properties of Ethyl beta-D-fructofuranoside include a molecular weight of 208.21 g/mol, XLogP3 of -1.2, Hydrogen Bond Donor Count of 4, Hydrogen Bond Acceptor Count of 6, and Rotatable Bond Count of 4 .Aplicaciones Científicas De Investigación

Enzymatic Synthesis of Glycosyl Compounds

- Field : Biochemistry

- Application : Ethyl beta-D-fructofuranoside is used in the enzymatic synthesis of glycosyl compounds .

- Method : The yeast Hansenula polymorpha (Pichia augusta) is used to remove contaminating sugars from ethyl-D-fructofuranoside produced during sucrose ethanolysis catalysed by invertase .

- Results : The process results in the production of ethyl-D-fructofuranoside with reduced contamination .

Biochemical Characterization

- Field : Microbiology

- Application : Ethyl beta-D-fructofuranoside is used in the biochemical characterization of an extracellular β-fructofuranosidase from Rhodotorula dairenensis .

- Method : Kinetic studies of its hydrolytic activity were performed using different substrates, including Ethyl beta-D-fructofuranoside .

- Results : The fructosyltransferase activity of this enzyme was investigated in detail .

Immune-Modulation

- Field : Immunology

- Application : Ethyl beta-D-fructofuranoside has been shown to play bidirectional regulatory roles in immunity and anti-inflammation through the regulation of nuclear factor-κB (NF-κB) signaling pathways .

- Method : The compound is derived from Nigella sativa, a dietary supplement, and its effects on the immune system are studied .

- Results : The compound has been found to have immune-modulating effects .

Functionalization of Natural Compounds

- Field : Applied Microbiology and Biotechnology

- Application : Ethyl beta-D-fructofuranoside is used in the functionalization of natural compounds by enzymatic fructosylation .

- Method : Enzymatic fructosylation of organic acceptors such as aliphatic and aromatic alcohols, alkaloids, xanthonoids, and flavonoids with fructosyl moiety has been investigated .

- Results : These new compounds can have improved physical-chemical and biological properties .

Production of New Molecules

- Field : Applied Microbiology and Biotechnology

- Application : Ethyl beta-D-fructofuranoside is used in the production of new molecules that do not exist in nature .

- Method : Enzymatic fructosylation of organic acceptors such as aliphatic and aromatic alcohols, alkaloids, xanthonoids, and flavonoids with fructosyl moiety has been investigated .

- Results : These new glycoconjugates may have improved physical-chemical and biological properties like solubility, stability, bioavailability, and bioactivity .

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQFKZUGBOQKLW-OOJXKGFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(C(C(C(O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl beta-D-fructofuranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.